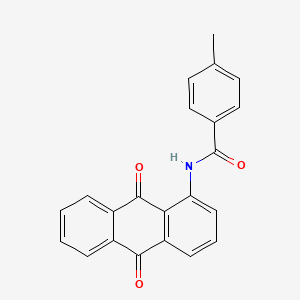
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-methylbenzamide is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of an anthracene core with two ketone groups at positions 9 and 10, and a benzamide moiety attached to the anthracene ring.
Méthodes De Préparation
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoyl chloride with 1-aminoanthraquinone. The reaction is carried out under standard amide formation conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds smoothly to yield the target compound in high yield .
Analyse Des Réactions Chimiques
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide moiety, to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the functionalization of C-H bonds.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound’s anthraquinone core allows it to participate in redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. Additionally, the compound can interact with enzymes and proteins, modulating their activity and affecting various cellular pathways .
Comparaison Avec Des Composés Similaires
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-methylbenzamide can be compared with other anthraquinone derivatives, such as:
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar structure but with a different substitution pattern on the benzamide moiety.
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Contains a chloro group and an acetamide moiety, leading to different chemical properties and applications.
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methylisoxazole-3-carboxamide: Features an isoxazole ring, which imparts unique biological activities .
Propriétés
Formule moléculaire |
C22H15NO3 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
N-(9,10-dioxoanthracen-1-yl)-4-methylbenzamide |
InChI |
InChI=1S/C22H15NO3/c1-13-9-11-14(12-10-13)22(26)23-18-8-4-7-17-19(18)21(25)16-6-3-2-5-15(16)20(17)24/h2-12H,1H3,(H,23,26) |
Clé InChI |
ZARKDHHMWOCDPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B11594644.png)
![methyl (4Z)-1-(2-chlorophenyl)-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11594652.png)
![3-((Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11594663.png)
![N-[(1Z)-7-ethoxy-4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline](/img/structure/B11594666.png)
![(5Z)-2-(4-fluorophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594673.png)
![6-hexyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11594678.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(3,5-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11594679.png)
![(2E)-2-cyano-N-(3-methoxypropyl)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11594683.png)
![6-imino-7-(3-methoxypropyl)-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11594689.png)

![4-[(E)-{2-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate](/img/structure/B11594702.png)
![methyl (4Z)-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11594711.png)
![2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl hexanoate](/img/structure/B11594715.png)
![(5E)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione](/img/structure/B11594720.png)
